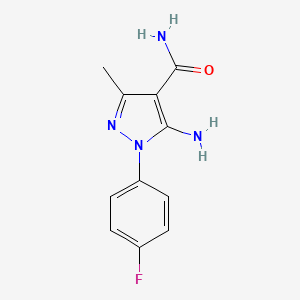
5-amino-1-(4-fluorofenil)-3-metil-1H-pirazol-4-carboxamida
Descripción general
Descripción
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
5-Amino-pirazoles: sirven como bloques de construcción sintéticos versátiles en la síntesis de diversos andamiajes heterocíclicos o heterocíclicos fusionados. Se utilizan para construir compuestos heterocíclicos polisustituidos y fusionados a través de diversos enfoques sintéticos, incluidas reacciones convencionales, reacciones multicomponente de una sola olla, ciclocondensación, protocolos en cascada/tándem y reacciones de acoplamiento .
Química medicinal
Debido a su similitud estructural con compuestos biológicamente activos, los 5-amino-pirazoles son significativos en el diseño de fármacos. A menudo se incorporan a los productos farmacéuticos como heterociclos aromáticos que contienen nitrógeno, que son motivos comunes en una amplia gama de fármacos sintetizados .
Materiales fluorescentes
El compuesto se puede utilizar para sintetizar materiales fluorescentes. Por ejemplo, la condensación de 5-amino-pirazoles con eninonas en presencia de etanol y calor proporciona un fácil acceso a (trimetilsililetilnil) pirazolo[1,5-a]pirimidinas fluorescentes .
Ciencia de polímeros
En la ciencia de polímeros, los 5-amino-pirazoles se pueden utilizar para crear polímeros con propiedades específicas. La presencia del anillo de pirazol puede impartir estabilidad térmica y propiedades electrónicas únicas a los polímeros .
Fabricación de tintes
Los 5-amino-pirazoles también se utilizan en la producción de tintes. Su capacidad para formar compuestos estables y coloridos los hace adecuados para crear una variedad de tintes para aplicaciones industriales .
Materiales funcionales
Los derivados del compuesto se utilizan en el desarrollo de materiales funcionales. Estos materiales tienen aplicaciones en electrónica, fotónica y como sensores debido a sus propiedades electrónicas mejoradas .
Química agrícola
En química agrícola, estos compuestos se pueden explorar por su uso potencial en el desarrollo de nuevos pesticidas o herbicidas, dada su versatilidad estructural y actividad biológica .
Ciencia ambiental
Finalmente, en la ciencia ambiental, los investigadores pueden investigar el uso de 5-amino-pirazoles en la desintoxicación de contaminantes o como indicadores para el monitoreo ambiental .
Mecanismo De Acción
Target of Action
The primary target of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis.
Biochemical Pathways
Given its target, it is likely to impact pathways related to inflammation, cell growth, and apoptosis .
Result of Action
The molecular and cellular effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide’s action would depend on the specific cellular context. Given its target, it could potentially affect cellular growth and survival, as well as inflammatory responses .
Análisis Bioquímico
Biochemical Properties
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. . This interaction is crucial as p38 MAP kinase is involved in the regulation of inflammatory responses and cellular stress. The compound binds to the ATP binding pocket of the unphosphorylated p38alpha, forming a unique hydrogen bond with threonine 106, which contributes to its selectivity and potency .
Cellular Effects
The effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound inhibits the activity of p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators . This inhibition can result in decreased cellular stress responses and altered gene expression patterns, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound’s primary mechanism of action involves the inhibition of p38 MAP kinase by binding to its ATP binding pocket . This binding prevents the phosphorylation and activation of downstream targets, thereby inhibiting the kinase’s activity. Additionally, the compound’s interaction with threonine 106 enhances its selectivity and potency, making it a highly effective inhibitor of p38 MAP kinase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, potentially altering its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38 MAP kinase activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential for adverse effects. Additionally, the compound’s interaction with metabolic enzymes may alter metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and other membrane transporters, facilitating its uptake and distribution . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetic profile and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is critical for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with p38 MAP kinase and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and impact on cellular processes.
Propiedades
IUPAC Name |
5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-6-9(11(14)17)10(13)16(15-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHMELITRTURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


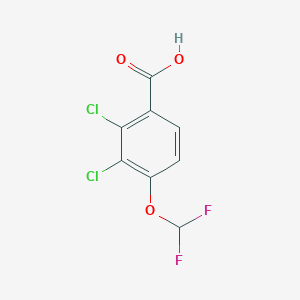
![1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B1448694.png)

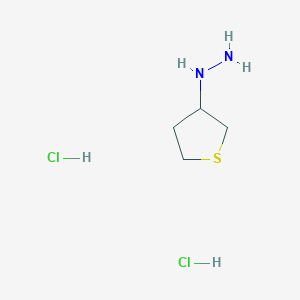
![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1448697.png)

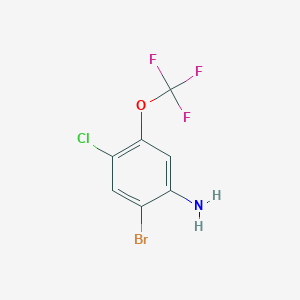
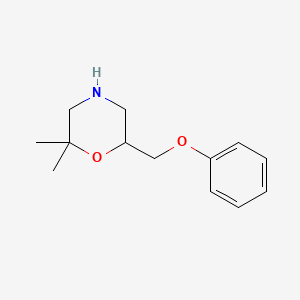
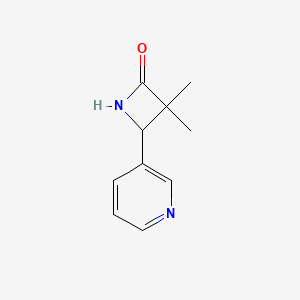
![1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1448703.png)
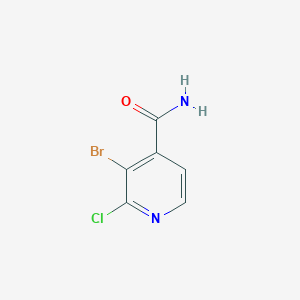

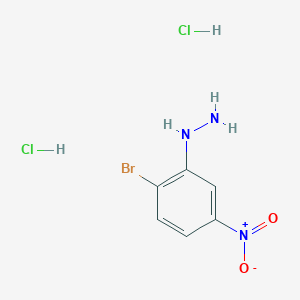
![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)
